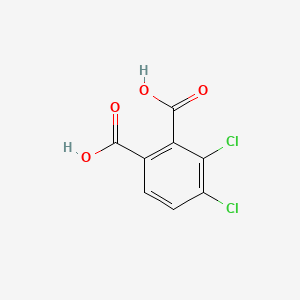

3,4-dichlorophthalic Acid

Overview

Description

3,4-dichlorophthalic acid (DCPA) is a chemical compound that belongs to the group of phthalic acid derivatives. It is widely used in the manufacturing of various products, such as herbicides, insecticides, and fungicides. DCPA is also used in scientific research due to its unique properties, which make it a valuable tool for studying biological systems.

Scientific Research Applications

Chemical Reactivity and Derivatives

3,4-Dichlorophthalic acid is utilized in various fields, including the chemical, plastic, agrochemical, and pharmaceutical industries. A study highlights its chemical reactivity, focusing on the production of carboxylic acid derivatives from anhydride's opening. These derivatives, such as phthalimide and dicarboxylic acid products, are confirmed through NMR, IR, and MS spectra analyses, and their chemical and physical features are further elucidated using density-functional theory (DFT) studies (Abuelizz et al., 2022).

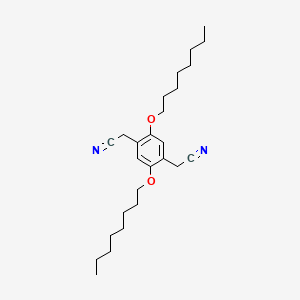

Synthesis of Dichlorophthalonitrile

The synthesis of 4,5-dichlorophthalonitrile from 4,5-dichlorophthalic acid involves a process including dehydration, imidization, ammonolysis, and further dehydration. This study found that 4,5-dichlorophthalamide can be directly synthesized using a one-pot method, which simplifies operations and improves yield (Wang Shu-zhao, 2008).

Hydrodechlorination Applications

In another application, treatment of tetrachlorophthalic anhydride with zinc dust and aqueous sodium hydroxide produces 3,4,6-trichlorophthalic acid. Further under similar conditions, it yields a mixture of 3,6-dichlorophthalic acid and 3-chlorophthalic anhydride (O'reilly et al., 1990).

Solubility Studies

The solubility of chlorophthalic anhydrides and acids, including 3,4-dichlorophthalic acid, has been measured in various solvents. These measurements are crucial for understanding the chemical's behavior and applications in different environments (Zhao et al., 2009).

Polymerization and Photovoltaic Applications

A study on the synthesis of dithiophthalides from 4,5-dichlorophthalic acid demonstrated its application in creating soluble poly(isothianaphthene) derivatives. These materials, with a band gap of about 1.2 eV, show promise for photovoltaic applications due to their light-harvesting properties and easy processability (Połeć et al., 2003).

Structural Analysis and Molecular Modeling

The molecular structure and vibrations of related compounds, such as 3,4-dichlorophenylboronic acid, have been extensively studied. These studies involve experimental and theoretical approaches, including IR and Raman spectroscopy, to understand the molecular behavior of these compounds (Kurt et al., 2009).

Mechanism of Action

Biochemical Pathways

While the specific biochemical pathways affected by 3,4-dichlorophthalic Acid are not clearly defined, related compounds have been studied. For instance, phthalic acid derivatives are known to be metabolized through various pathways. In one study, a phthalic acid derivative was shown to be decomposed into phthalates, then further to Phthalic acid (PA). PA was oxidized, dehydrogenated, and decarboxylated into protocatechins, which further entered the TCA cycle

properties

IUPAC Name |

3,4-dichlorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDBKSANIWMLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388572 | |

| Record name | 3,4-dichlorophthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichlorophthalic Acid | |

CAS RN |

56962-06-2 | |

| Record name | 3,4-dichlorophthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

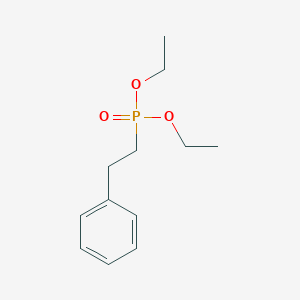

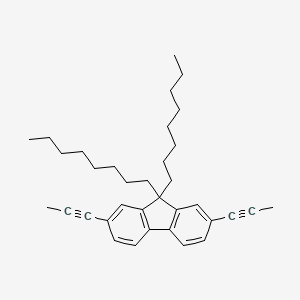

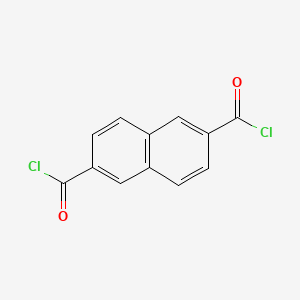

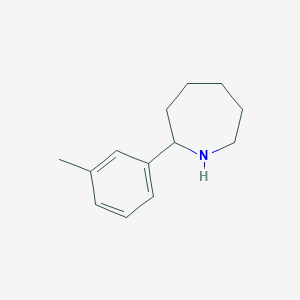

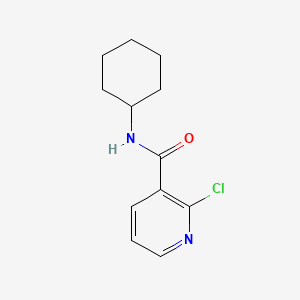

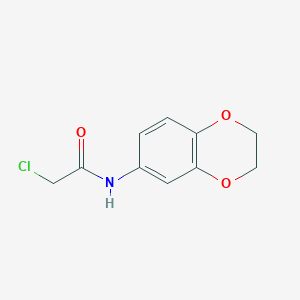

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1598254.png)